![molecular formula C16H15ClN2OS B5713025 N-{[(3-chlorophenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5713025.png)
N-{[(3-chlorophenyl)amino]carbonothioyl}-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(3-chlorophenyl)amino]carbonothioyl}-3,4-dimethylbenzamide, commonly known as CDC25A inhibitor, is a chemical compound that has been extensively studied in the field of cancer research. It is a potent inhibitor of the CDC25A protein, which is a key regulator of the cell cycle and has been implicated in the development and progression of various types of cancer.
Mécanisme D'action
CDC25A inhibitor works by binding to the active site of the CDC25A protein and inhibiting its activity. This prevents the protein from dephosphorylating and activating the cyclin-dependent kinases (CDKs) that are required for cell cycle progression. As a result, the cell cycle is arrested and cell proliferation is inhibited.
Biochemical and Physiological Effects:
CDC25A inhibitor has been shown to have a number of biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells, and has been shown to inhibit tumor growth in animal models. It also has anti-angiogenic effects, which may contribute to its anti-tumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CDC25A inhibitor is that it has been extensively studied and its mechanism of action is well understood. This makes it a valuable tool for studying the cell cycle and its regulation in cancer cells. However, one limitation of CDC25A inhibitor is that it can be toxic to normal cells at high concentrations, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on CDC25A inhibitor. One area of interest is the development of more potent and selective inhibitors that can be used in clinical trials. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to respond to CDC25A inhibitor therapy. Additionally, there is interest in exploring the use of CDC25A inhibitor in combination with other therapies, such as chemotherapy or targeted therapy, to enhance its anti-tumor activity.
Méthodes De Synthèse
The synthesis of CDC25A inhibitor involves several steps, starting with the reaction between 3,4-dimethylbenzoic acid and thionyl chloride to form 3,4-dimethylbenzoyl chloride. This is then reacted with 3-chloroaniline to produce N-{[(3-chlorophenyl)amino]carbonothioyl}-3,4-dimethylbenzamide.
Applications De Recherche Scientifique
CDC25A inhibitor has been extensively studied in the field of cancer research. It has been shown to have potent anti-tumor activity in various types of cancer, including breast, prostate, and colon cancer. It works by inhibiting the activity of the CDC25A protein, which is overexpressed in many types of cancer and plays a key role in promoting cell proliferation and survival.
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)carbamothioyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2OS/c1-10-6-7-12(8-11(10)2)15(20)19-16(21)18-14-5-3-4-13(17)9-14/h3-9H,1-2H3,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDKIHMXNBQQJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)carbamothioyl]-3,4-dimethylbenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.